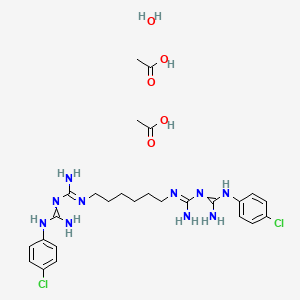
Alpen
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Alpen” is a hypothetical compound used for illustrative purposes in various scientific discussions. It is not a real chemical compound but serves as a placeholder name in educational and research contexts. This article will explore the theoretical aspects of this compound, including its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Alpen can be imagined through a multi-step organic synthesis process. One possible route involves the reaction of a hypothetical precursor, “Precursor A,” with a reagent “Reagent B” under specific conditions such as temperature, pressure, and catalysts. For instance, the reaction might require a temperature of 80°C, a pressure of 1 atm, and a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as distillation, crystallization, and chromatography might be employed to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: Conversion of Alpen to an oxidized form using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions where functional groups on this compound are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups present in this compound. For example, oxidation might yield an aldehyde or ketone, reduction could produce an alcohol, and substitution might result in a halogenated derivative.
科学的研究の応用
Chemistry
In chemistry, Alpen could be used as a model compound to study reaction mechanisms, kinetics, and thermodynamics. It might also serve as a starting material for the synthesis of more complex molecules.
Biology
In biological research, this compound could be used to investigate its interactions with enzymes, receptors, and other biomolecules. It might serve as a probe to study metabolic pathways and cellular processes.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. It might be tested for its efficacy in treating diseases, its pharmacokinetics, and its toxicity profile.
Industry
In industrial applications, this compound could be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. It might also be used in materials science for the development of new polymers or coatings.
作用機序
The mechanism of action of Alpen would involve its interaction with specific molecular targets, such as enzymes or receptors. For instance, if this compound were a hypothetical drug, it might inhibit an enzyme by binding to its active site, thereby blocking its activity. The pathways involved could include signal transduction, gene expression, or metabolic regulation.
類似化合物との比較
Similar Compounds
Compound X: Similar in structure to Alpen but with a different functional group.
Compound Y: Shares a similar mechanism of action but differs in its chemical properties.
Compound Z: Analogous in its industrial applications but has a different synthesis route.
Uniqueness of this compound
This compound’s uniqueness might lie in its specific combination of chemical properties, such as its reactivity, stability, and solubility. It could also be unique in its biological activity, offering advantages over similar compounds in terms of efficacy or safety.
Conclusion
While this compound is a hypothetical compound, exploring its theoretical aspects provides valuable insights into the principles of chemistry, biology, medicine, and industry. Understanding the preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds helps illustrate the complexity and versatility of chemical research.
特性
CAS番号 |
856649-99-5 |
|---|---|
分子式 |
C16H19N3O4S |
分子量 |
349.4 g/mol |
IUPAC名 |
6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23) |
InChIキー |
AVKUERGKIZMTKX-UHFFFAOYSA-N |
正規SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4-((3-(Benzyloxy)benzyl)oxy)-6-methoxybenzofuran-2-yl)-2-methoxyimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B10775325.png)






![2-[[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10775384.png)



![[2-methoxy-3-(4,5,10-triazatetracyclo[7.7.0.02,6.012,16]hexadeca-1(9),2(6),3,7,10,12(16)-hexaen-11-yl)phenyl]boronic acid](/img/structure/B10775411.png)
![(3R,4S,5S,6R)-2-[[(2R,4R,5R,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10775416.png)

